

# IR spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-((2-Hydroxyethyl)amino)nicotinonitrile

**Cat. No.:** B1318946

[Get Quote](#)

An In-depth Technical Guide to the Infrared Spectrum of **2-((2-Hydroxyethyl)amino)nicotinonitrile**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of **2-((2-Hydroxyethyl)amino)nicotinonitrile**, a molecule of interest in pharmaceutical and chemical research. Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides critical information about a molecule's functional groups and structural features by measuring its interaction with infrared radiation.<sup>[1]</sup> For researchers and drug development professionals, a thorough understanding of the IR spectrum is paramount for structural elucidation, identity confirmation, and quality assessment of synthesized compounds.

This document moves beyond a simple recitation of spectral data, offering a causal explanation for the expected absorption bands based on the molecule's unique architecture. It further provides a robust, field-proven protocol for acquiring a high-quality spectrum, ensuring scientific integrity and reproducibility.

## Molecular Structure and Vibrational Foundations

To accurately interpret the IR spectrum, we must first dissect the molecular structure of **2-((2-Hydroxyethyl)amino)nicotinonitrile** (CAS No: 440102-32-9, Molecular Formula: C<sub>8</sub>H<sub>9</sub>N<sub>3</sub>O).

[2][3] The molecule is comprised of several distinct functional groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

Key Functional Groups:

- Primary Alcohol (-OH): The terminal hydroxyl group on the ethyl side chain.
- Secondary Amine (-NH-): Linking the hydroxyethyl group to the pyridine ring.
- Nitrile (-C≡N): The cyano group attached to the pyridine ring.
- Substituted Aromatic Ring: The pyridine core.
- Aliphatic Hydrocarbon Moieties (-CH<sub>2</sub>-): The ethyl bridge.

Each of these groups will give rise to distinct peaks in the IR spectrum, allowing for a detailed structural fingerprint of the molecule.

## Predicted IR Absorption Profile: A Theoretical Analysis

The vibrational frequency of a specific bond is determined by the masses of the bonded atoms and the stiffness of the bond. By cross-referencing the functional groups of **2-((2-Hydroxyethyl)amino)nicotinonitrile** with established IR correlation tables, we can predict the regions of significant absorption.[4][5][6]

### High Wavenumber Region (4000 cm<sup>-1</sup> - 2500 cm<sup>-1</sup>)

This region is dominated by stretching vibrations of light atoms bonded to hydrogen.

- O-H Stretching (Alcohol): A very prominent, strong, and broad absorption band is expected between 3550 cm<sup>-1</sup> and 3200 cm<sup>-1</sup>.[4][7] The significant broadening is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding. This is often the most easily identifiable feature in the spectrum of an alcohol.
- N-H Stretching (Secondary Amine): A single, sharp to medium-intensity peak is anticipated in the 3500 cm<sup>-1</sup> to 3300 cm<sup>-1</sup> range.[4][5] This peak may sometimes appear as a shoulder on

the much broader O-H absorption band, requiring careful spectral examination.

- C-H Stretching (Aromatic and Aliphatic):

- Aromatic C-H: Weak to medium intensity bands are expected just above  $3000\text{ cm}^{-1}$  (typically  $3100\text{-}3000\text{ cm}^{-1}$ ), corresponding to the C-H bonds on the pyridine ring.[7][8]
- Aliphatic C-H: Stronger, sharp absorptions will appear just below  $3000\text{ cm}^{-1}$  (typically  $3000\text{-}2850\text{ cm}^{-1}$ ), arising from the symmetric and asymmetric stretching of the  $-\text{CH}_2-$  groups in the ethyl chain.[8][9]

## Triple Bond Region ( $2500\text{ cm}^{-1}$ - $2000\text{ cm}^{-1}$ )

- C≡N Stretching (Nitrile): A sharp, medium-intensity absorption is characteristic of the nitrile group and is predicted to appear in the  $2260\text{ cm}^{-1}$  to  $2220\text{ cm}^{-1}$  range.[4][5] The intensity and exact position of this peak provide clear evidence for the presence of the cyano functionality.

## Fingerprint Region ( $1700\text{ cm}^{-1}$ - $600\text{ cm}^{-1}$ )

This region contains a wealth of complex absorptions, including bending and stretching vibrations that are unique to the overall molecular structure.

- C=C and C=N Ring Stretching (Aromatic): Multiple medium-to-weak bands are expected between  $1600\text{ cm}^{-1}$  and  $1400\text{ cm}^{-1}$ , corresponding to the stretching vibrations within the pyridine ring.[7][8]
- N-H Bending (Amine): A medium-intensity band should appear around  $1650\text{-}1550\text{ cm}^{-1}$ .[5]
- C-H Bending (Aliphatic): The scissoring vibration of the  $-\text{CH}_2-$  groups will produce an absorption in the  $1470\text{-}1450\text{ cm}^{-1}$  range.[6][8]
- C-O Stretching (Primary Alcohol): A strong, distinct peak is expected in the  $1300\text{-}1000\text{ cm}^{-1}$  region, specifically around  $1050\text{ cm}^{-1}$  for a primary alcohol.[6][7] This is another key diagnostic peak for the hydroxyethyl moiety.
- C-N Stretching (Amine): Aromatic amines exhibit C-N stretching in the  $1335\text{-}1250\text{ cm}^{-1}$  range.[6]

- Aromatic C-H Bending (Out-of-Plane): Strong absorptions between  $900\text{ cm}^{-1}$  and  $675\text{ cm}^{-1}$  arise from out-of-plane C-H bending.[6][8] The exact position of these bands can help confirm the substitution pattern on the pyridine ring.

## Summary of Predicted Vibrational Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Expected Intensity
Alcohol (-OH)	O-H Stretch	3550 - 3200	Strong, Broad
Secondary Amine (-NH)	N-H Stretch	3500 - 3300	Medium, Sharp
Aromatic C-H	C-H Stretch	3100 - 3000	Weak to Medium
Aliphatic C-H	C-H Stretch	3000 - 2850	Medium to Strong
Nitrile (-C≡N)	C≡N Stretch	2260 - 2220	Medium, Sharp
Aromatic Ring	C=C, C=N Stretch	1600 - 1400	Medium to Weak
Secondary Amine (-NH)	N-H Bend	1650 - 1550	Medium
Aliphatic C-H	C-H Bend (Scissoring)	1470 - 1450	Medium
Primary Alcohol (C-OH)	C-O Stretch	~1050	Strong
Aromatic Amine (C-N)	C-N Stretch	1335 - 1250	Medium
Aromatic Ring	C-H Bend (Out-of-Plane)	900 - 675	Strong

## Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

To ensure the acquisition of a reliable and interpretable spectrum, a validated experimental procedure is essential. The following protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.[1]

# Methodology: Potassium Bromide (KBr) Pellet Technique

This solid-phase method is chosen for its ability to produce high-quality spectra for solid samples. KBr is used as the matrix because it is transparent to IR radiation in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).

## Step-by-Step Protocol:

- Sample and Matrix Preparation:
  - Gently grind a small amount (1-2 mg) of high-purity **2-((2-Hydroxyethyl)amino)nicotinonitrile** into a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The dryness of KBr is critical to avoid a broad water absorption band around 3400  $\text{cm}^{-1}$  and 1640  $\text{cm}^{-1}$ .
  - Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix to minimize light scattering.
- Pellet Formation:
  - Transfer the powder mixture into a pellet-forming die.
  - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process sinters the KBr into a transparent or translucent disc, with the sample embedded within.
- Instrument Setup and Background Collection:
  - Configure the FTIR spectrometer to scan the range from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .
  - Set the resolution to 4  $\text{cm}^{-1}$ . This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis.

- Set the instrument to co-add 16 or 32 scans. This signal averaging technique significantly improves the quality of the spectrum by reducing random noise.
- Place the empty sample holder in the beam path and acquire a background spectrum. This critical step measures the absorbance of atmospheric CO<sub>2</sub> and water vapor, as well as any instrumental artifacts, which will be digitally subtracted from the sample spectrum.

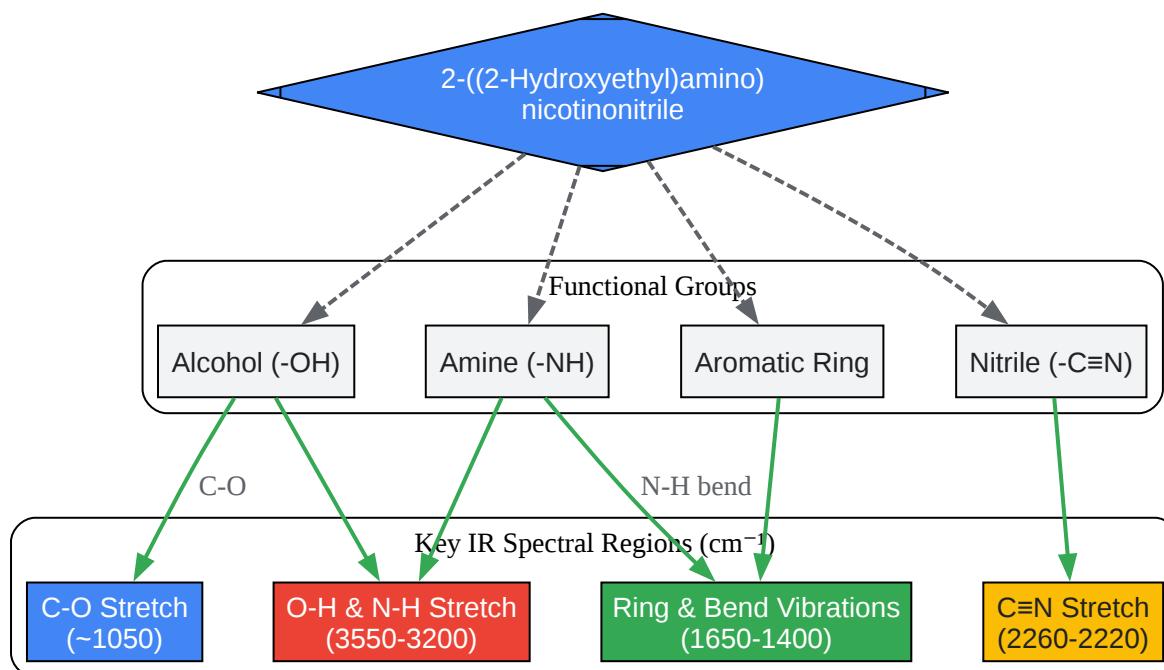
- Sample Spectrum Acquisition:
  - Mount the prepared KBr pellet in the sample holder and place it in the instrument's beam path.
  - Acquire the sample spectrum using the same parameters as the background scan.
  - The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum of the compound.

## Visualizing the Experimental Workflow

Caption: Workflow for FTIR spectrum acquisition using the KBr pellet method.

## Bridging Structure to Spectrum: A Relational Overview

The final IR spectrum is a direct manifestation of the molecule's underlying functional components. This relationship is the cornerstone of spectral interpretation.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and IR spectral regions.

## Conclusion

The infrared spectrum of **2-((2-Hydroxyethyl)amino)nicotinonitrile** provides a rich and definitive fingerprint for its structural verification. The expected strong, broad O-H stretch, the sharp medium nitrile absorption, and the strong C-O stretch serve as primary diagnostic peaks. When combined with the characteristic N-H, C-H, and aromatic ring vibrations, the complete spectrum allows for unambiguous confirmation of the molecule's identity. The experimental protocol outlined herein provides a reliable framework for obtaining high-quality data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pschemicals.com [pschemicals.com]
- 3. 440102-32-9|2-((2-Hydroxyethyl)amino)nicotinonitrile|BLD Pharm [bldpharm.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [IR spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318946#ir-spectrum-of-2-2-hydroxyethyl-amino-nicotinonitrile>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)